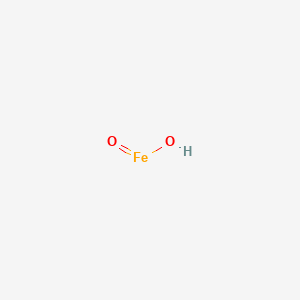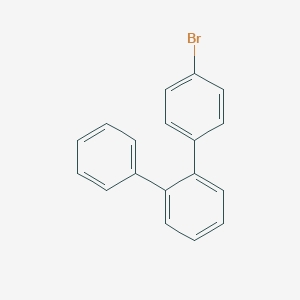
4-Brom-1,1‘:2‘,1‘‘-Terphenyl
Übersicht
Beschreibung
4-Bromo-1,1’:2’,1’'-terphenyl is an organic compound with the molecular formula C18H13Br. It is a derivative of terphenyl, where a bromine atom is substituted at the 4-position of the central phenyl ring. This compound is known for its applications in organic electronics and optoelectronic materials .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Material Science: The compound is utilized in the development of new materials with unique electronic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
4-Bromo-1,1’:2’,1’'-terphenyl is primarily used as an intermediate compound in the preparation of organic electroluminescent devices and organic optoelectronic material compounds . It is also used in the synthesis of other organic chemicals such as triphenyl derivatives .
Biochemical Pathways
It plays a crucial role in the production of organic electroluminescent devices and organic optoelectronic material compounds .
Result of Action
The result of the action of 4-Bromo-1,1’:2’,1’'-terphenyl is the successful synthesis of the desired end products, such as organic electroluminescent devices and organic optoelectronic material compounds . The specific molecular and cellular effects would depend on the properties of these end products.
Biochemische Analyse
Biochemical Properties
4-Bromo-1,1’:2’,1’'-terphenyl plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromine atom can participate in halogen bonding, which is crucial for its interaction with biomolecules. These interactions can influence the compound’s reactivity and stability in biochemical environments .
Cellular Effects
The effects of 4-Bromo-1,1’:2’,1’'-terphenyl on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-1,1’:2’,1’'-terphenyl exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting or activating their functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,1’:2’,1’'-terphenyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-1,1’:2’,1’'-terphenyl vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic or adverse effects may be observed, including oxidative stress, inflammation, and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
4-Bromo-1,1’:2’,1’'-terphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and excretion, as well as its overall biological activity .
Transport and Distribution
Within cells and tissues, 4-Bromo-1,1’:2’,1’'-terphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-Bromo-1,1’:2’,1’'-terphenyl is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1’:2’,1’‘-terphenyl typically involves the bromination of 1,1’:2’,1’‘-terphenyl. One common method is the reaction of 1,1’:2’,1’'-terphenyl with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of 4-Bromo-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,1’2’,1’'-terphenyl: Similar structure but with a methyl group instead of a bromine atom.
4-Chloro-1,1’2’,1’'-terphenyl: Contains a chlorine atom instead of bromine.
Uniqueness
4-Bromo-1,1’:2’,1’'-terphenyl is unique due to its specific electronic properties imparted by the bromine atom. This makes it particularly useful in applications requiring precise electronic characteristics, such as in OLEDs and other optoelectronic devices .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEDFYPQEIOLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622769 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-37-0 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

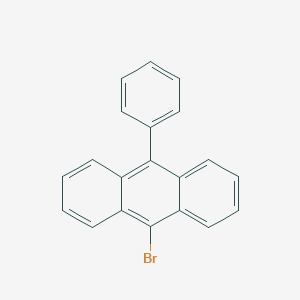
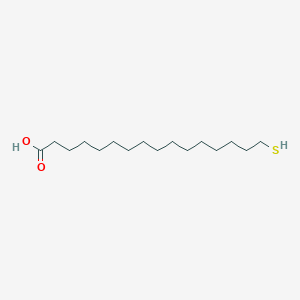


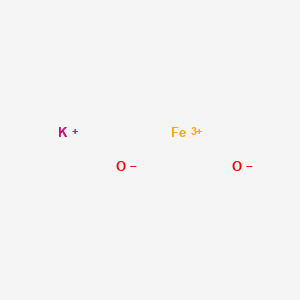

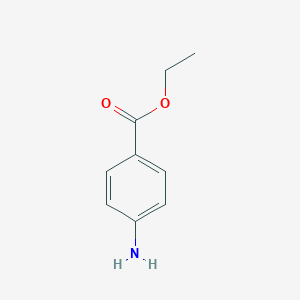


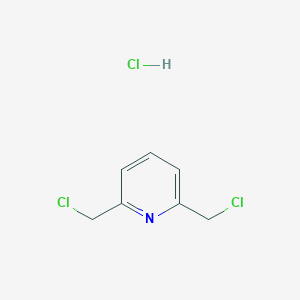
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
